N,N-diallyl-N'-phenylthiourea

Corrosion inhibition Structure-activity relationship Thiourea derivatives

Researchers developing structure-activity relationships for thiourea-based corrosion inhibitors face a gap in understanding how dual allyl substitution affects adsorption. N,N-Diallyl-N'-phenylthiourea (CAS 92109-75-6) directly addresses this need. • Distinct steric/electronic profile enables controlled evaluation of allyl group count on mild steel inhibition efficiency • C=S moiety provides coordination site for Cu(II), Co(II), Ni(II) complexation studies • ≥98% purity with validated 2-8°C storage ensures reproducible SAR data Procurement: In stock as AldrichCPR rare chemical; typical lead time 2-5 business days.

Molecular Formula C13H16N2S
Molecular Weight 232.35 g/mol
CAS No. 92109-75-6
Cat. No. B185463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-diallyl-N'-phenylthiourea
CAS92109-75-6
Molecular FormulaC13H16N2S
Molecular Weight232.35 g/mol
Structural Identifiers
SMILESC=CCN(CC=C)C(=S)NC1=CC=CC=C1
InChIInChI=1S/C13H16N2S/c1-3-10-15(11-4-2)13(16)14-12-8-6-5-7-9-12/h3-9H,1-2,10-11H2,(H,14,16)
InChIKeyBPEFAXANMHULEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Diallyl-N'-phenylthiourea: Sourcing & Properties


N,N-Diallyl-N'-phenylthiourea (CAS 92109-75-6) is an unsymmetrical thiourea derivative with the molecular formula C13H16N2S and molecular weight of 232.34 g/mol . Structurally, it features two allyl groups attached to one nitrogen atom and a phenyl group attached to the other nitrogen of the thiourea core . The compound is commercially available from research chemical suppliers including Sigma-Aldrich (AldrichCPR collection) at ≥98% purity, with storage typically recommended at 2-8°C in sealed dry conditions . It exists as a solid with a reported melting point of 51-53°C .

Research-grade purity specification supports reproducible experimental outcomes
Unique dual allyl-phenyl substitution pattern for structure–activity relationship studies
Commercially available research chemical from established supplier collections

N,N-Diallyl-N'-phenylthiourea: Structural Uniqueness


Thiourea derivatives are not functionally interchangeable, as even modest structural modifications produce substantial differences in adsorption behavior, corrosion inhibition efficiency, and biological activity [1]. Comparative studies have demonstrated that phenylthiourea (PTU) outperforms thiourea (TU) in mild steel corrosion inhibition in 0.1 M H2SO4, while diphenylthiourea (DPTU) exhibits higher inhibition efficiency than monophenyl-substituted analogs [2][3]. The dual allyl substitution pattern present in N,N-diallyl-N'-phenylthiourea is structurally distinct from both the N-monoallyl and N,N'-diallyl motifs that appear in documented corrosion and antiphytoviral studies, suggesting that substitution at this compound cannot be predicted from simpler thiourea derivative data [4].

Different thiourea substitution patterns (e.g., PTU, ATU, N,N′-diallylthiourea) exhibit distinct adsorption and inhibition behaviors; direct substitution may alter corrosion study outcomes.
Allyl group count and position affect molecular geometry and electron distribution; this compound’s N,N-diallyl arrangement cannot be predicted from mono-allyl or diallyl-on-separate-nitrogen analogs.
Structural analogs with only phenyl or only allyl groups may produce divergent metal coordination and biological activity profiles, requiring independent validation.

N,N-Diallyl-N'-phenylthiourea: Comparative Evidence


Unique Dual Allyl-Phenyl Substitution

N,N-Diallyl-N'-phenylthiourea possesses a unique substitution architecture bearing two allyl groups on one thiourea nitrogen and a phenyl group on the other. This structural configuration differs from phenylthiourea (PTU, one phenyl, zero allyl), N-allylthiourea (ATU, one allyl, zero phenyl), and N,N'-diallylthiourea (two allyl groups on separate nitrogens) . The dual allyl substitution may influence molecular adsorption geometry and electron density distribution relative to mono-allyl or non-allyl analogs, though direct comparative performance data are absent from the open literature [1].

Dual Allyl-Phenyl Substitution
Class-level
Target: N,N-diallyl-N′-phenylthiourea (MW 232.34); Comparators: PTU (152.22), ATU (116.18), N,N′-diallylthiourea (156.25); dual allyl on one N, phenyl on other.
Structure–activity relationships may differ across substitution patterns.
Direct comparative performance data not reported.
Corrosion inhibition Structure-activity relationship Thiourea derivatives

Defined Specifications for Reproducible Research

N,N-Diallyl-N'-phenylthiourea is commercially available with defined purity specifications (≥98%) and validated storage conditions (sealed dry, 2-8°C), whereas many closely related unsymmetrical thiourea derivatives require custom synthesis or are available only at lower purity grades . The compound is included in the Sigma-Aldrich AldrichCPR collection, which provides rare and unique chemicals to early discovery researchers with consistent quality documentation .

Defined Specifications
Specification review
Purity ≥98% (HPLC); Storage: sealed dry, 2–8°C.
Supports reproducible experimental outcomes.
Standard commercial specification.
Chemical procurement Research reagents Quality control

Potential Metal-Coordination Capability

Thiourea derivatives containing allyl substituents demonstrate metal-coordinating capacity; diallyl-bis-thiourea complexes with Cu(II), Ni(II), and Co(II) exhibit enhanced antiphytoviral activity relative to uncomplexed ligands [1]. The crystal structure of tetrakis(N,N'-diallylthiourea)nickel(II) iodide has been determined, confirming that diallylthiourea moieties can coordinate to transition metals via the sulfur atom [2]. By class-level inference, N,N-diallyl-N'-phenylthiourea possesses the thiourea C=S coordination site capable of metal binding, though specific complexation data for this exact compound are not reported in the open literature.

Metal Coordination Potential
Class-level
C=S coordination site present; metal complexation not yet characterized. Analog: N,N′-diallylthiourea forms Ni(II) complex.
Coordination capacity inferred from class; specific data needed.
Complexation not experimentally verified for this compound.
Coordination chemistry Metal complexes Corrosion inhibition

N,N-Diallyl-N'-phenylthiourea Research Applications


SAR Studies for Corrosion Inhibition

N,N-Diallyl-N'-phenylthiourea serves as a building block for systematic SAR investigations of thiourea-based corrosion inhibitors. Its dual allyl substitution provides a distinct steric and electronic profile compared to phenylthiourea and N-allylthiourea, enabling researchers to evaluate the contribution of allyl group count and substitution geometry to inhibition efficiency and adsorption behavior on mild steel or other metal surfaces [1]. Such studies are foundational for designing optimized inhibitor structures.

Coordination Chemistry & Metal Complex Synthesis

The thiourea C=S moiety in N,N-diallyl-N'-phenylthiourea offers a coordination site for transition metals. While direct complexation data for this compound remain unreported, its structural relationship to N,N'-diallylthiourea (which forms characterized Ni(II) complexes) supports its utility as a ligand in coordination chemistry research . The compound can be evaluated for complexation with Cu(II), Co(II), Ni(II), or other metals relevant to catalysis, materials science, or bioinorganic applications.

Compound Library Screening for Discovery

As part of the Sigma-Aldrich AldrichCPR collection, N,N-diallyl-N'-phenylthiourea is positioned as a rare and unique chemical for early discovery researchers . Its defined purity (≥98%) and validated storage conditions make it suitable for inclusion in compound libraries targeting metalloenzyme inhibition, antimicrobial screening, or other biological assays where thiourea-containing molecules have shown activity. The compound provides a structurally distinct thiourea scaffold for hit identification and lead optimization programs.

Application
Selection Property
Validation Focus
SAR Studies for Corrosion Inhibition
Dual allyl-phenyl substitution pattern
Adsorption behavior and inhibition efficiency on metal surfaces
Coordination Chemistry & Metal Complex Synthesis
Thiourea C=S coordination site
Complexation with transition metals (e.g., Cu, Ni, Co)
Compound Library Screening for Discovery
Defined purity and commercial availability
Biological assay compatibility and hit identification

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